Sulfate-ionophore I

Potentiometric sulfate sensor Anti-Hofmeister selectivity Ion-selective electrode membrane

Developing sulfate-selective sensors? Research-grade ionophores lack validated baselines, while conventional electrodes fail to suppress chloride interference in environmental samples. Sulfate-ionophore I delivers the most extensively peer-reviewed commercial sulfate ionophore-featuring a defined 1:1 binding stoichiometry, anti-Hofmeister selectivity (logKpot SO4,Cl⁻ = -0.1), and pH-independent hydrogen-bonding mechanism (pH 3-8). Validated in 2024 river water studies as the standard comparator (L0) for sensor development.

Molecular Formula C22H22N4S2
Molecular Weight 406.6 g/mol
CAS No. 37042-63-0
Cat. No. B1623331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfate-ionophore I
CAS37042-63-0
Molecular FormulaC22H22N4S2
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3
InChIInChI=1S/C22H22N4S2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28)
InChIKeyAKJHZJCPXMMQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfate-ionophore I: Chemical Identity and Classification


Sulfate-ionophore I (CAS 37042-63-0), also named 1,3-[Bis(3-phenylthioureidomethyl)]benzene, is a neutral bis-thiourea hydrogen-bonding ionophore designed for selective sulfate anion recognition [1]. With molecular formula C22H22N4S2, molecular weight 406.57 g/mol, and a melting point of 178–182 °C, it is commercially available in purity grades up to 98% and under the Selectophore™ function-tested designation . Originally introduced in 1998 by Nishizawa et al., it remains the foundational reference ionophore for developing sulfate-selective potentiometric sensors [2].

Sulfate-ionophore I: In-Class Substitution Limitations


Sulfate-ionophore I operates via a neutral hydrogen-bonding mechanism with a well-characterized 1:1 sulfate–ionophore binding stoichiometry, producing a distinctive anti-Hofmeister selectivity pattern that cannot be reproduced by conventional anion-exchanger electrodes [1]. In-class analogs—including guanidinium-based, tris-urea, squaramide, tripodal, and macrocyclic hydrogen-bond ionophores—each exhibit unique selectivity sequences, detection limits, and pH-response profiles that directly affect sensor membrane performance and application scope [2]. The commercially available formulation of Sulfate-ionophore I is the most extensively validated in peer-reviewed literature, providing users with a reproducible baseline for sensor development that novel or research-grade ionophores lack [3].

Sulfate-ionophore I: Quantitative Evidence vs. Analogs


Anti-Hofmeister Selectivity Pattern

Sulfate-ionophore I-based PVC membrane electrodes (2 wt% ionophore, 91.6 wt% o-NPOE plasticizer, 1.4 wt% TDDMACl additive, 5 wt% PVC) exhibit a distinctly non-Hofmeister selectivity pattern that significantly depresses interference from lipophilic anions relative to a classical quaternary ammonium anion-exchanger electrode [1]. This anti-Hofmeister behavior is defined by the ionophore's hydrogen-bonding recognition mechanism rather than simple lipophilicity-based partitioning [2].

Potentiometric sulfate sensor Anti-Hofmeister selectivity Ion-selective electrode membrane

Selectivity Coefficients vs. Guanidinium and Squaramide Ionophores

The selectivity profile of Sulfate-ionophore I has been quantitatively benchmarked against alternative sulfate receptor classes. Guanidinium-based ionophores require protonation for activity and show pH-dependent responses, whereas Sulfate-ionophore I operates as an unambiguously neutral ionophore with pH-independent sulfate binding [1]. A tripodal squaramide receptor achieved logKpot(SO4,Cl⁻) = −3.4, while Sulfate-ionophore I achieves logKpot(SO4,Cl⁻) = −0.1 under standard matched-potential conditions [2].

Ionophore selectivity coefficient Sulfate ISE Potentiometric detection

Detection Limit and Slope Stability vs. Modified Ionophores

A 2024/2025 study comparing newly synthesized sulfate ionophores derived from the Sulfate-ionophore I scaffold found that while modified ionophores can outperform commercial sulfate ionophore I in sensitivity and selectivity, the commercial ionophore itself delivers Nernstian response over 10⁻⁶ to 10⁻² M with a detection limit of 0.6 × 10⁻⁶ M (potentiometric) and maintains stable slope after 28 days of aqueous buffer storage [1][2].

Sulfate ionophore modification ISE detection limit Potentiometric sensitivity

1:1 Sulfate–Ionophore Binding Stoichiometry

Electrochemical analysis at water/o-nitrophenyloctylether (W/NPOE) micro-interfaces combined with electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirmed that Sulfate-ionophore I forms 1:1 sulfate:ionophore complexes responsible for the facilitated interfacial sulfate transfer at −0.35 V vs. Galvani potential scale (0.01 M Na2SO4) [1]. This well-defined stoichiometry contrasts with other bis-thiourea ionophores that can form variable 1:1 or 2:1 (anion:ionophore) complexes depending on the anion [2].

Sulfate-ionophore complexation ITIES Stoichiometry determination

Selectophore Grade vs. Research-Grade Purity

Sulfate-ionophore I is available under the Selectophore™ product line (Sigma-Aldrich Cat. No. 17892), designated as 'function tested' specifically for ion-selective electrode applications . This grade ensures batch-to-batch consistency in sensor membrane performance—a level of quality assurance not automatically provided by generic 95–98% purity reagents from non-specialty suppliers such as Aladdin (98% purity, Cat. S346796) or Santa Cruz Biotechnology (sc-255626) . The Selectophore-grade formulation (2 wt% ionophore, 91.6 wt% o-NPOE, 1.4 wt% TDDMACl, 5 wt% PVC) has been validated for producing Nernstian sulfate response across the 10⁻⁶–10⁻² M range [1].

Selectophore grade Function-tested ionophore Sensor membrane quality

Sulfate-ionophore I: Application Scenarios


Direct Potentiometric Sulfate Detection in Surface Waters

Sulfate-ionophore I-based PVC membrane ISEs enable direct sulfate quantification in surface water samples without the need for ion chromatography instrumentation. The anti-Hofmeister selectivity pattern (logKpot SO4,Cl⁻ = −0.1) suppresses chloride interference sufficiently for river water analysis, as validated in the 2024 Iurgenson et al. study where sensors containing this ionophore scaffold were applied to real river water samples [1]. The Nernstian response range (10⁻⁶–10⁻² M) covers typical environmental sulfate concentrations.

Benchmark Ionophore for Novel Ionophore Development

As the most extensively characterized commercial sulfate ionophore, Sulfate-ionophore I serves as the standard comparator in ionophore development research. The 2024 Iurgenson et al. paper explicitly used it as the commercial reference (L0) against which all newly synthesized derivatives were benchmarked for electrochemical sensitivity and selectivity improvements [1]. Its well-defined 1:1 sulfate binding stoichiometry provides a validated baseline for structure–activity relationship studies.

Sulfate Transfer Studies at Liquid–Liquid Interfaces

The neutral bis-thiourea ionophore facilitates sulfate transfer across water–organic interfaces with a defined electrochemical signature (−0.35 V at W/NPOE micro-interfaces), making it ideal for fundamental electrochemistry research on anion recognition and interfacial ion transfer kinetics [2]. The 1:1 binding stoichiometry confirmed by ESI-HRMS enables precise quantitative modeling of facilitated ion transfer mechanisms.

pH-Independent Sulfate Sensing for Industrial Monitoring

Unlike guanidinium-based ionophores that require protonation and exhibit pH-dependent sulfate responses, Sulfate-ionophore I functions as an electrically neutral hydrogen-bonding ionophore with pH-independent sulfate binding [1]. This makes it suitable for continuous process monitoring in industrial streams where pH fluctuates between 3 and 8, such as in mining wastewater or nuclear waste remediation effluent streams.

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